molecular formula C22H20N2O4 B11022360 N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11022360
M. Wt: 376.4 g/mol
InChI Key: FZJFKNITQBMQPB-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that combines an indole moiety with a chromen-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromen-2-one Derivative: The chromen-2-one structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Indole Derivative Preparation: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the indole derivative with the chromen-2-one derivative through an amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The indole and chromen-2-one moieties are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The combination of indole and chromen-2-one structures might offer synergistic effects, enhancing its pharmacological profile.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes, receptors, or DNA. The indole moiety could intercalate with DNA, while the chromen-2-one structure might inhibit specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-6-yl)oxy]acetamide

Uniqueness

N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the specific substitution pattern on the chromen-2-one moiety. The presence of three methyl groups at positions 3, 4, and 8, along with the 7-yl oxy linkage, distinguishes it from other similar compounds. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H20N2O4/c1-12-13(2)22(26)28-21-14(3)19(7-5-17(12)21)27-11-20(25)24-16-4-6-18-15(10-16)8-9-23-18/h4-10,23H,11H2,1-3H3,(H,24,25)

InChI Key

FZJFKNITQBMQPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC4=C(C=C3)NC=C4)C

Origin of Product

United States

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